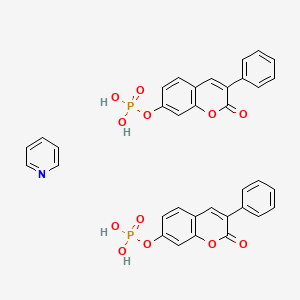
3-Phenyl-7-coumarinyl phosphate hemipyridine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-7-coumarinyl phosphate hemipyridine salt: is a chemical compound with the molecular formula C35H27NO12P2 and a molecular weight of 715.5 g/mol This compound is known for its unique structure, which includes a chromen-7-yl phosphate group and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt typically involves the reaction of 3-phenylchromen-2-one with phosphoric acid and pyridine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Phenyl-7-coumarinyl phosphate hemipyridine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 3-Phenyl-7-coumarinyl phosphate hemipyridine salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to modulate specific molecular targets, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
作用機序
The mechanism of action of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(2-Oxo-3-phenylchromen-7-yl) dihydrogen phosphate: This compound is similar in structure but lacks the pyridine moiety.
(2-Oxo-3-phenylchromen-7-yl) phosphate: Another similar compound, differing in the number of phosphate groups.
Uniqueness: The presence of both the chromen-7-yl phosphate group and the pyridine moiety in 3-Phenyl-7-coumarinyl phosphate hemipyridine salt makes it unique
特性
CAS番号 |
97970-92-8 |
|---|---|
分子式 |
C35H27NO12P2 |
分子量 |
715.5 g/mol |
IUPAC名 |
(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine |
InChI |
InChI=1S/2C15H11O6P.C5H5N/c2*16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h2*1-9H,(H2,17,18,19);1-5H |
InChIキー |
PRJCZHGQHXDISL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


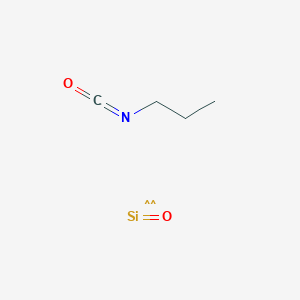
![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
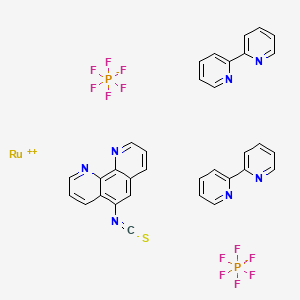
![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)
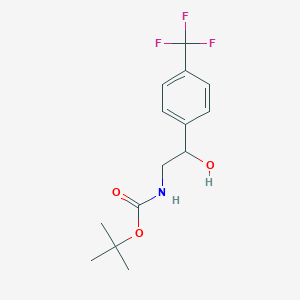
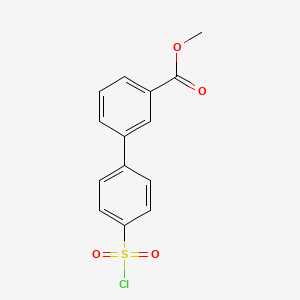
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)
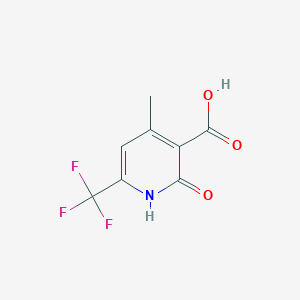
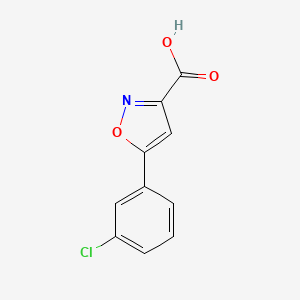
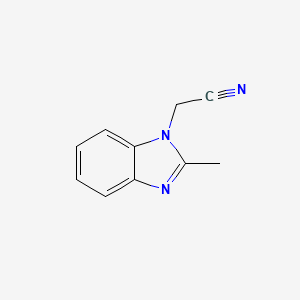
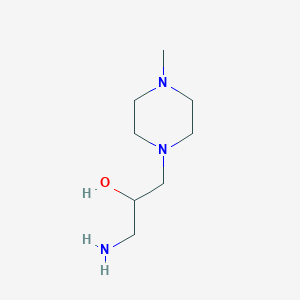
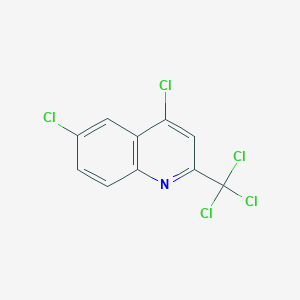
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)
